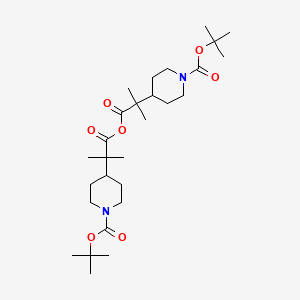
2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride is a compound commonly used in organic synthesis. The Boc group, or tert-butoxycarbonyl group, is a protective group for amines, which helps to prevent unwanted reactions during chemical synthesis. This compound is particularly useful in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride typically involves the reaction of 2-methylpropanoic anhydride with 1-(Boc)-piperidine-4-amine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the acid by-products .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protective groups or functional groups under specific conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid, resulting in the formation of the free amine.
Common Reagents and Conditions
Substitution: Reagents such as di-tert-butyl dicarbonate (Boc2O) and bases like triethylamine are commonly used.
Deprotection: Trifluoroacetic acid is often used to remove the Boc group.
Major Products
The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the reagents used .
Scientific Research Applications
2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride involves the formation of a stable carbamate linkage with the amine group. This prevents the amine from participating in unwanted side reactions during synthesis. The Boc group can later be removed under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate (Boc2O): Another commonly used Boc-protecting reagent.
Carbobenzyloxy (Cbz) group: Another protective group for amines that can be removed by catalytic hydrogenation.
Fluorenylmethyloxycarbonyl (Fmoc) group: A protective group that can be removed under basic conditions.
Uniqueness
2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride is unique due to its specific structure, which combines the Boc-protecting group with a piperidine ring. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules .
Properties
Molecular Formula |
C28H48N2O7 |
|---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
tert-butyl 4-[2-methyl-1-[2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoyl]oxy-1-oxopropan-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C28H48N2O7/c1-25(2,3)36-23(33)29-15-11-19(12-16-29)27(7,8)21(31)35-22(32)28(9,10)20-13-17-30(18-14-20)24(34)37-26(4,5)6/h19-20H,11-18H2,1-10H3 |
InChI Key |
GALQTZFUDCGZIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)C(=O)OC(=O)C(C)(C)C2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


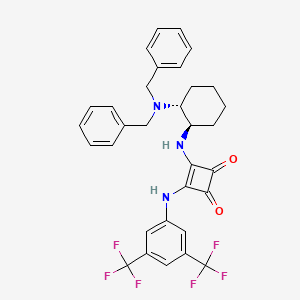
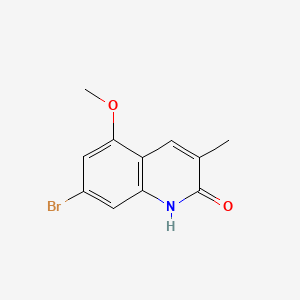



![1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)

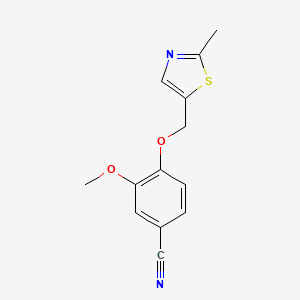
![(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
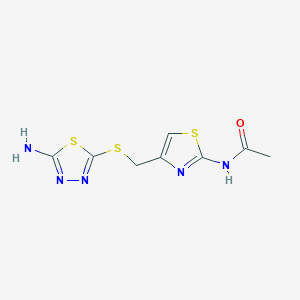

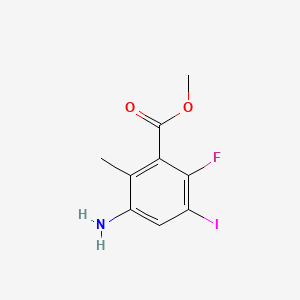
![Methyl 3-amino-2-fluoro-3'-methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14896489.png)
![8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14896494.png)
